Cas no 40571-86-6 (trans-2-(Benzylamino)cyclohexanol)

Technical Introduction: trans-2-(Benzylamino)cyclohexanol trans-2-(Benzylamino)cyclohexanol is a chiral cyclohexanol derivative featuring a benzylamine substituent at the 2-position. Its trans-configuration ensures distinct stereochemical properties, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The compound’s rigid cyclohexane backbone and polar functional groups enhance its utility as a ligand or building block in organic transformations. Its well-defined structure allows for precise control in stereoselective reactions, while the benzyl group offers potential for further derivatization. This compound is typically characterized by high purity and stability, suitable for research applications in medicinal chemistry and catalysis. Handling requires standard precautions for amine-containing compounds.
trans-2-(Benzylamino)cyclohexanol structure
40571-86-6 structure
Product Name:trans-2-(Benzylamino)cyclohexanol
CAS No:40571-86-6
MF:C13H19NO
MW:205.296063661575
MDL:MFCD00145421
CID:55247
PubChem ID:2724650
Update Time:2025-05-22

trans-2-(Benzylamino)cyclohexanol Chemical and Physical Properties

Names and Identifiers

    • (1R,2R)-2-(Benzylamino)cyclohexanol
    • trans-2-Benzylamino-1-cyclohexanol
    • trans-2-(Benzylamino)cyclohexanol
    • TRANS-2-(BENZYLAMINO)CYCLOHEXAN-1-OL
    • Cyclohexanol,2-[(phenylmethyl)amino]-, trans-
    • trans-2-(Benzylamino)-1-cyclohexanol
    • (1R,2R)-2-(benzylamino)cyclohexan-1-ol
    • Cyclohexanol, 2-[(phenylmethyl)amino]-, (1R-trans)-
    • PubChem19547
    • NJNCYFUGUYIMEQ-CHWSQXEVSA-N
    • Trans-2-Benzylaminocyclohexan-1-ol
    • EBD1837908
    • AB03954
    • OR13972
    • 2alpha-(Benzylamino)cyclohexan-1beta-ol
    • (1RS,2RS
    • 141553-09-5
    • (1R, 2R)-2-Benzylamino-1-cyclohexanol
    • SCHEMBL697762
    • GS-5653
    • AMY1011
    • MFCD09996881
    • 40571-86-6
    • (1RS,2RS)-trans-2-benzylaminocyclohexanol
    • (1R,2R)-2-Benzylamino-1-cyclohexanol
    • A885659
    • AKOS016842843
    • MFCD00145421
    • CS-0093766
    • BB 0323064
    • rel-(1R,2R)-2-(Benzylamino)cyclohexanol
    • H10650
    • J-524993
    • Cyclohexanol, 2-[(phenylmethyl)amino]-, (1R,2R)-
    • Cyclohexanol, 2-[(phenylmethyl)amino]-, trans- (ZCI)
    • rel-(1R,2R)-2-[(Phenylmethyl)amino]cyclohexanol (ACI)
    • DB-102155
    • MDL: MFCD00145421
    • Inchi: 1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m1/s1
    • InChI Key: NJNCYFUGUYIMEQ-CHWSQXEVSA-N
    • SMILES: O[C@@H]1CCCC[C@H]1NCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 205.14700
  • Monoisotopic Mass: 205.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 1
  • XLogP3: 1.9
  • Topological Polar Surface Area: 32.299

Experimental Properties

  • Color/Form: Not available
  • Density: 0.9923 (rough estimate)
  • Melting Point: 69-72 ºC
  • Boiling Point: 69-72°C
  • Flash Point: 118.8°C
  • Refractive Index: 1.5175 (estimate)
  • PSA: 32.26000
  • LogP: 2.47060
  • Solubility: Not available

trans-2-(Benzylamino)cyclohexanol Security Information

  • Safety Instruction: S24/25
  • Safety Term:S24/25

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trans-2-(Benzylamino)cyclohexanol Production Method

Production Method 1

Reaction Conditions
1.1 6 h, 250 °C; 250 °C → rt
Reference
Synthesis and resolution of Racemic trans-2-(N-benzyl)amino-1-cyclohexanol: enantiomer separation by sequential use of (R)- and (S)-mandelic acid [cyclohexanol, 2-(N-benzyl)amino, (1S,2S)- and (1R,2R)-]
Schiffers, Ingo; Bolm, Carsten, Organic Syntheses, 2008, 85, 106-117

Production Method 2

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Water ;  2 h, 60 °C
Reference
Highly efficient and versatile chemoselective addition of amines to epoxides in water catalyzed by erbium(III) triflate
Procopio, Antonio; Gaspari, Marco; Nardi, Monica; Oliverio, Manuela; Rosati, Ornelio, Tetrahedron Letters, 2008, 49(14), 2289-2293

Production Method 3

Reaction Conditions
1.1 Reagents: Acetic acid ;  1 h, rt
Reference
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols
Li, Dong; Wang, Jing; Yu, Shibo; Ye, Silei; Zou, Wenjie; et al, Chemical Communications (Cambridge, 2020, 56(15), 2256-2259

Production Method 4

Reaction Conditions
1.1 Catalysts: (T-4)-[2-(3,5-Dimethyl-1H-pyrrol-2-yl-κN)pyridinato-κN]bis[1,1,1-trimethyl-N-(tr… ;  4 h, rt
Reference
Syntheses, structures and catalytic activities of low-coordinated rare-earth metal complexes containing 2,2'-pyridylpyrrolides
Du, Jun; Zhou, Shuangliu ; Zhang, Xiuli; Zhang, Lijun; Cui, Peng; et al, Applied Organometallic Chemistry, 2020, 34(1),

Production Method 5

Reaction Conditions
1.1 Catalysts: Zinc perchlorate ;  60 min, 80 °C
Reference
Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Ring by Amines: Applications to Synthesis of (RS)/(R)-Propranolols and (RS)/(R)/(S)-Naftopidils
Shivani; Pujala, Brahmam; Chakraborti, Asit K., Journal of Organic Chemistry, 2007, 72(10), 3713-3722

Production Method 6

Reaction Conditions
1.1 Reagents: Lithium perchlorate Solvents: Acetonitrile
1.2 -
Reference
Preparation of trans-1,2-diaminocyclohexane derivatives by lithium perchlorate catalyzed ring opening of aziridines
Anaya de Parrodi, C.; Vazquez, V.; Quintero, L.; Juaristi, E., Synthetic Communications, 2001, 31(21), 3295-3302

Production Method 7

Reaction Conditions
1.1 Catalysts: Cyanuric chloride ;  20 min, rt
Reference
Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions
Kamble, V. T.; Joshi, N. S., Green Chemistry Letters and Reviews, 2010, 3(4), 275-281

Production Method 8

Reaction Conditions
1.1 Catalysts: Bismuth triflate ;  15 min, 160 °C
Reference
Microwave-enhanced bismuth triflate-catalyzed epoxide opening with aliphatic amines
Ollevier, Thierry; Nadeau, Etienne, Tetrahedron Letters, 2008, 49(9), 1546-1550

Production Method 9

Reaction Conditions
1.1 Catalysts: [1,1′-Biphenyl]-4,4′-disulfonic acid, scandium(3+) salt (3:2) ;  12 h, rt
Reference
Heterogeneous catalysis of novel polymeric rare earth complexes under solvent-free conditions: Zero-emission synthesis of β-amino alcohols
Ishida, Shuichi; Suzuki, Shoko; Hayano, Tetsuji; Furuno, Hiroshi; Inanaga, Junji, Journal of Alloys and Compounds, 2006, 408, 408-412

Production Method 10

Reaction Conditions
1.1 Catalysts: [1,1′:3′,1′′-Terphenyl]-4,4′′-disulfonic acid, 5′-(4-sulfophenyl)-, scandium(3+)… ;  12 h, rt
Reference
Development of self-organized polymeric Lewis acid-catalysts for the zero-emission synthesis of 2-amino alcohols
Inanaga, J., Fudan Xuebao, 2005, 44(5), 678-679

Production Method 11

Reaction Conditions
1.1 150 °C
Reference
Synthesis of (3RS,3aSR,8aSR)-3-phenyloctahydrocyclohepta[b]pyrrol-4(1H)-one via the aza-Cope-Mannich rearrangement
Belov, Dmitry S.; Lukyanenko, Evgeny R.; Kurkin, Alexander V.; Yurovskaya, Marina A., Tetrahedron, 2011, 67(47), 9214-9218

Production Method 12

Reaction Conditions
1.1 Catalysts: [1,1′:3′,1′′-Terphenyl]-4,4′′-disulfonic acid, 5′-(4-sulfophenyl)-, scandium(3+)… ;  12 h, rt
Reference
Heterogeneous Lewis acid catalysis with self-organized polymeric rare earth arylsulfonates under solvent-free conditions
Furuno, Hiroshi; Ishida, Shuichi; Suzuki, Shoko; Hayano, Tetsuji; Onitsuka, Satoaki; et al, Heterocycles, 2009, 77(2), 1007-1018

Production Method 13

Reaction Conditions
1.1 Catalysts: Ferrocenium tetrafluoroborate ;  0 - 5 °C; 21 h, 60 °C
Reference
Fe(Cp)2BF4: an efficient Lewis acid catalyst for the aminolysis of epoxides
Yadav, Geeta Devi; Chauhan, ManMohan Singh; Singh, Surendra, Synthesis, 2014, 46(5), 629-634

Production Method 14

Reaction Conditions
1.1 -
1.2 Reagents: (-)-Mandelic acid Solvents: Ethyl acetate
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide
Reference
Novel Enantiopure β-Amino Alcohols and β-Amino Thiols in Asymmetric Catalysis
Rantanen, Toni, 2007, , ,

Production Method 15

Reaction Conditions
1.1 Catalysts: Iron strontium oxide (Fe12SrO19) (dispersed on graphene oxide sheets) Solvents: Water ;  2 h, 60 °C
Reference
Synergistic effect of GO/SrFe12O19 as magnetic hybrid nanocatalyst for regioselective ring-opening of epoxides with amines under eco-friendly conditions
Laayati, Mouhsine; Mekkaoui, Ayoub Abdelkader; Fkhar, Lahcen; Ait Ali, Mustapha; Anane, Hafid; et al, RSC Advances, 2022, 12(18), 11139-11154

Production Method 16

Reaction Conditions
1.1 Catalysts: Lithium perchlorate Solvents: Acetonitrile
Reference
Metal salts as new catalysts for mild and efficient aminolysis of oxiranes
Chini, Marco; Crotti, Paolo; Macchia, Franco, Tetrahedron Letters, 1990, 31(32), 4661-4

Production Method 17

Reaction Conditions
1.1 Catalysts: Calcium trifluoroacetate ;  24 h, 40 °C
Reference
Calcium trifluoroacetate as an efficient catalyst for ring-opening of epoxides by amines under solvent-free conditions
Outouch, Rachid; Rauchdi, Mariem; Boualy, Brahim; El Firdoussi, Larbi; Roucoux, Alain; et al, Acta Chimica Slovenica, 2014, 61(1), 67-72

Production Method 18

Reaction Conditions
1.1 Catalysts: Zirconium chloride (ZrCl4) ;  15 min, rt
Reference
ZrCl4 as a new and efficient catalyst for the opening of epoxide rings by amines
Chakraborti, Asit K.; Kondaskar, Atul, Tetrahedron Letters, 2003, 44(45), 8315-8319

trans-2-(Benzylamino)cyclohexanol Preparation Products

trans-2-(Benzylamino)cyclohexanol Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:40571-86-6)trans-2-Benzylamino-1-cyclohexanol
Order Number:1660466
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Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:40571-86-6)反式-2-苄氨基环己醇
Order Number:LE1660466
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:31
Price ($):discuss personally
Email:18501500038@163.com

Additional information on trans-2-(Benzylamino)cyclohexanol

Research Brief on trans-2-(Benzylamino)cyclohexanol (CAS: 40571-86-6): Recent Advances and Applications

trans-2-(Benzylamino)cyclohexanol (CAS: 40571-86-6) is a chiral cyclohexanol derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential as a building block for drug development. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the context of central nervous system (CNS) targeting agents and antimicrobial compounds. This research brief synthesizes the latest findings on this compound, highlighting its structural significance, synthetic pathways, and emerging therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry elucidated the compound's utility as a precursor for the development of sigma-1 receptor ligands, which are implicated in neuroprotection and pain modulation. The researchers demonstrated that the trans-configuration of the amino and hydroxyl groups in trans-2-(Benzylamino)cyclohexanol is critical for binding affinity, with molecular docking studies revealing specific interactions with the receptor's hydrophobic pocket. These findings underscore the compound's potential in designing novel analgesics with reduced side-effect profiles compared to existing opioid-based therapies.

In the realm of antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) that derivatives of trans-2-(Benzylamino)cyclohexanol exhibit potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study identified that the benzylamino moiety enhances membrane penetration, while the cyclohexanol scaffold contributes to target specificity, likely through inhibition of bacterial cell wall biosynthesis enzymes. This dual mechanism of action positions the compound as a promising candidate for addressing the global antibiotic resistance crisis.

From a synthetic chemistry perspective, advances in asymmetric catalysis have enabled more efficient production of enantiomerically pure trans-2-(Benzylamino)cyclohexanol. A 2024 Nature Catalysis paper described a novel iridium-catalyzed reductive amination protocol that achieves >99% enantiomeric excess (ee) at scale, addressing previous challenges in stereocontrol. This methodological breakthrough has significant implications for industrial-scale production, particularly given the compound's growing importance in pharmaceutical manufacturing.

Ongoing clinical investigations are exploring the compound's potential in neurodegenerative diseases, with preliminary data suggesting neuroprotective effects in cellular models of Parkinson's disease. While these findings are promising, further in vivo validation is required to establish therapeutic efficacy and safety profiles. The compound's unique structural features - including its ability to cross the blood-brain barrier and modulate multiple neurotransmitter systems - continue to make it a focus of intense research across multiple therapeutic areas.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:40571-86-6)trans-2-Benzylamino-1-cyclohexanol
1660466
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:40571-86-6)反式-2-苄氨基环己醇
LE1660466
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email